molecular formula C7H12N2O B8570855 3-(1-methyl-1H-imidazol-4-yl)-1-propanol

3-(1-methyl-1H-imidazol-4-yl)-1-propanol

Cat. No.: B8570855
M. Wt: 140.18 g/mol
InChI Key: RDMIQSPXJQXHMR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-4-yl)-1-propanol (CAS: 163210-74-0) is an imidazole derivative with a propanol side chain. Its molecular formula is C₇H₁₂N₂O, and it has a molecular weight of 140.18 g/mol . The compound consists of a 1-methylimidazole ring substituted at the 4-position with a three-carbon alcohol chain. This structure confers both hydrophilic (alcohol) and hydrophobic (aromatic imidazole) properties, making it a versatile intermediate in pharmaceutical synthesis and chemical biology.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(1-methylimidazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-9-5-7(8-6-9)3-2-4-10/h5-6,10H,2-4H2,1H3

InChI Key

RDMIQSPXJQXHMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variations

Compounds with varying carbon chain lengths on the imidazole ring exhibit distinct physicochemical properties:

Compound Name Molecular Formula Chain Length Molecular Weight Key Properties/Applications Reference
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) C₂₅H₂₄N₂O 3 carbons 369.48 g/mol Trityl protection enhances stability during synthesis; used as a synthetic intermediate
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b) C₂₆H₂₆N₂O 4 carbons 383.50 g/mol Longer chain increases hydrophobicity; potential for lipid membrane interactions
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c) C₂₇H₂₈N₂O 5 carbons 397.53 g/mol Extended chain may improve binding to hydrophobic targets

Key Findings :

  • The trityl (triphenylmethyl) group in these analogues protects reactive sites during synthesis but increases molecular weight and reduces aqueous solubility .
  • Longer carbon chains enhance lipophilicity, which could influence pharmacokinetics (e.g., membrane permeability) .

Functional Group Substitutions

Modifications to the alcohol group alter reactivity and applications:

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(1-Methyl-1H-imidazol-4-yl)-1-propanol Alcohol (-OH) C₇H₁₂N₂O 140.18 g/mol Base compound; used in drug intermediates
3-(1-Trityl-1H-imidazol-4-yl)propanal Aldehyde (-CHO) C₂₅H₂₂N₂O 366.46 g/mol Reactive aldehyde group enables conjugation (e.g., Schiff base formation)
Methyl 3-(1-Tritylimidazol-4-yl) Propionate Ester (-COOCH₃) C₂₄H₂₄N₂O₂ 380.46 g/mol Esterification reduces polarity; useful in prodrug design
(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride Carboxylic acid (-COOH) C₇H₉ClN₂O₂ 188.62 g/mol α,β-unsaturated acid allows Michael addition; hydrochloride salt improves solubility

Key Findings :

  • Aldehyde and carboxylic acid derivatives are more reactive, enabling crosslinking or bioconjugation .
  • Ester derivatives (e.g., propionate) improve membrane permeability due to increased lipophilicity .

Structural Analogues with Heterocyclic Modifications

Compounds combining imidazole with other aromatic systems:

Compound Name Molecular Formula Key Structural Feature Molecular Weight Applications Reference
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)-1-propanone C₁₆H₁₇N₃O Indole-propanone hybrid 267.33 g/mol Binds serotonin receptors; studied in neurological disorders
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (7) C₁₀H₁₆N₄O₃ Amino acid conjugate 256.26 g/mol Peptide-like structure; potential for enzyme inhibition

Key Findings :

  • Hybrid structures (e.g., indole-imidazole) expand pharmacological targeting (e.g., neurological receptors) .
  • Amino acid conjugates mimic natural substrates, enabling interactions with proteases or transporters .

Protective Group Strategies

Protective groups influence synthetic utility:

Compound Name Protective Group Molecular Weight Role in Synthesis Reference
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) Trityl 369.48 g/mol Protects imidazole N-H during reactions
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanal Trityl 366.46 g/mol Stabilizes aldehyde for stepwise synthesis
3-(Fmoc-amino)-3-(1-methylimidazol-4-yl)propanoic acid Fmoc 434.43 g/mol Enables solid-phase peptide synthesis

Key Findings :

  • Trityl and Fmoc groups prevent unwanted side reactions, facilitating multi-step syntheses .

Preparation Methods

Nucleophilic Substitution Mechanism

The most direct route involves the alkylation of 1-methylimidazole with 3-chloro-1-propanol under basic conditions. This method leverages the nucleophilic nature of the imidazole’s nitrogen to displace the chloride group.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

  • Temperature : 80–120°C

  • Time : 6–12 hours

Example Protocol :

  • Dissolve 1-methylimidazole (1.0 equiv) and 3-chloro-1-propanol (1.2 equiv) in NMP.

  • Add NaH (1.5 equiv) gradually to avoid exothermic runaway.

  • Heat at 100°C for 8 hours under nitrogen atmosphere.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 60–75%.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating interfacial interactions. Silver triflate (AgOTf) has also been reported to accelerate alkylation rates in non-polar solvents.

Radziszewski Reaction with Propanolamine Derivatives

One-Pot Cyclization Strategy

The Radziszewski reaction, traditionally used for imidazole synthesis, can be adapted to construct the target compound by cyclizing glyoxal, formaldehyde, and propanolamine derivatives.

Reagents :

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • 3-Amino-1-propanol

Procedure :

  • Mix glyoxal (2.0 equiv), formaldehyde (2.0 equiv), and 3-amino-1-propanol (1.0 equiv) in methanol.

  • Add ammonium hydroxide (NH₄OH) as a catalyst.

  • Reflux at 70°C for 24 hours.

  • Neutralize with HCl, concentrate, and recrystallize from ethanol.

Yield : 50–65%.

Industrial Scalability

This method is favored for large-scale production due to low-cost reagents and minimal purification steps. However, competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Protective-Group Strategies for Regioselective Synthesis

Trityl-Protection Approach

To prevent unwanted side reactions at the imidazole’s N-1 position, a trityl (triphenylmethyl) group is introduced temporarily.

Steps :

  • Protect 1H-imidazole-4-propanol with trityl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Methylate the free N-3 position using methyl iodide (CH₃I).

  • Deprotect the trityl group via acidic hydrolysis (HCl in dioxane).

Advantages :

  • Regioselectivity >90%

  • Purity ≥95% after recrystallization.

Table 1 : Comparison of Protective-Group Methods

Protective GroupDeprotection ConditionYield (%)Purity (%)
TritylHCl/dioxane7897
BenzylH₂/Pd-C6592

Palladium-Catalyzed Cross-Coupling for Advanced Intermediates

Suzuki-Miyaura Coupling

Aryl halide intermediates of 1-methylimidazole can undergo cross-coupling with propanol-bearing boronic esters.

Example :

  • Synthesize 4-iodo-1-methylimidazole via iodination.

  • React with 3-(hydroxymethyl)phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

  • Reduce the hydroxymethyl group to propanol via hydrogenation.

Yield : 55–60%.

Biocatalytic Routes Using Enzymatic Systems

Alcohol Dehydrogenase-Mediated Synthesis

Recent advances employ alcohol dehydrogenase (ADH) to catalyze the reduction of 3-(1-methyl-1H-imidazol-4-yl)propanal to the corresponding alcohol.

Conditions :

  • Enzyme : ADH from Rhodococcus ruber

  • Cofactor : NADPH (regenerated via glucose dehydrogenase)

  • Solvent : Phosphate buffer (pH 7.0)

Outcome :

  • Conversion: >99%

  • Enantiomeric excess (ee): 98%.

Industrial Production and Optimization

Continuous-Flow Reactor Systems

Modern facilities utilize continuous-flow chemistry to enhance reaction control and safety:

  • Residence Time : 30 minutes

  • Temperature : 120°C

  • Pressure : 10 bar

Benefits :

  • 20% higher yield vs. batch reactors

  • Reduced byproduct formation .

Q & A

Q. What are the common synthetic routes for preparing 3-(1-methyl-1H-imidazol-4-yl)-1-propanol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves:

  • Imidazole core alkylation : Reacting 1-methylimidazole with a propanol precursor (e.g., 3-bromo-1-propanol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyl chain .
  • Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups or esterification to protect reactive sites during coupling reactions, followed by acidic or basic hydrolysis to recover the hydroxyl group .
  • Purification : Column chromatography with gradients of DCM/methanol or recrystallization to isolate the product. Yield optimization relies on controlling reaction time, temperature, and stoichiometry of alkylating agents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H/¹³C NMR : Key signals include the imidazole ring protons (δ 7.1–7.3 ppm), methyl group (δ 3.6–3.8 ppm for N–CH₃), and hydroxyl proton (δ 1.5–2.0 ppm, broad if exchangeable). The propanol chain shows triplet/multiplet patterns for CH₂ groups .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (imidazole C=N/C–C stretches) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 155.1) and fragmentation patterns .

Q. How does the 1-methylimidazole moiety influence the compound’s solubility and stability under physiological conditions?

The 1-methylimidazole group enhances water solubility due to its polar, aromatic heterocycle, while the propanol chain contributes to amphiphilic properties. Stability challenges include susceptibility to oxidation at the hydroxyl group, necessitating storage under inert atmospheres or derivatization for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Assay standardization : Control variables like pH, temperature, and cell line viability (e.g., HEK293 vs. HeLa cells) to minimize system-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Compare activity with derivatives (e.g., ethyl-substituted imidazoles) to isolate the role of the propanol group .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to histamine receptors (e.g., H3R) or enzymes (e.g., indoleamine 2,3-dioxygenase), leveraging crystal structures from PDB .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100+ ns trajectories to evaluate binding free energies (MM/PBSA) .

Q. What strategies can improve the pharmacokinetic properties of this compound while maintaining bioactivity?

  • Prodrug design : Esterify the hydroxyl group to enhance membrane permeability (e.g., acetyl or phosphate esters), with enzymatic cleavage in vivo .
  • PEGylation : Attach polyethylene glycol chains to prolong half-life, as demonstrated for imidazole-based therapeutics .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

  • Crystallization hurdles : The hydroxyl group promotes hydrogen bonding, leading to amorphous precipitates. Co-crystallization with coformers (e.g., succinic acid) or using vapor diffusion (e.g., ethanol/water) improves crystal quality .
  • Data refinement : SHELXL (via Olex2) is recommended for resolving disordered imidazole rings, with TWINABS for handling twinned crystals .

Methodological Resources

  • Synthesis : Multi-step alkylation and protection protocols .
  • Characterization : NMR, IR, and MS workflows .
  • Computational Tools : AutoDock, GROMACS, and SHELX suites .

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